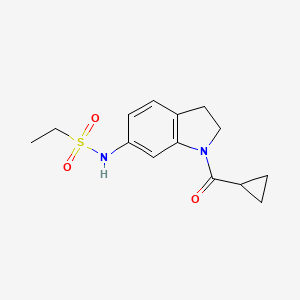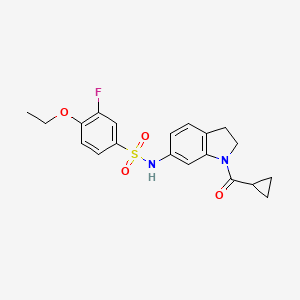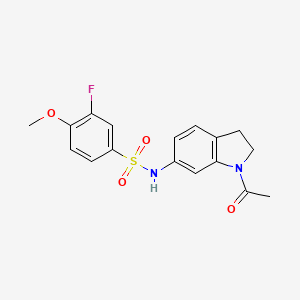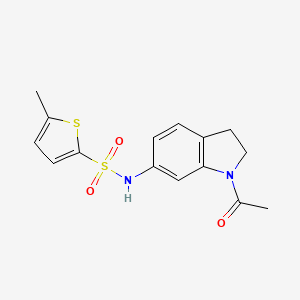
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide, or simply NAM, is a chemical compound that has found a variety of applications in scientific research. It is a derivative of the indole class of compounds and has been used to study a wide range of biochemical and physiological processes. NAM has been found to possess a variety of properties that make it particularly useful in laboratory experiments, as well as in drug development.
科学的研究の応用
NAM has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system. It has also been used to study the effects of drugs on cancer cells, as well as to study the effects of drugs on the cardiovascular system. Additionally, NAM has been used to study the effects of drugs on the reproductive system, as well as to study the effects of drugs on the endocrine system.
作用機序
NAM acts as an agonist at the serotonin 5-HT2A receptor. This means that it binds to the receptor, activating it and causing a response in the cell. This response can include changes in the cell’s physiology, such as an increase in the production of certain proteins or an increase in the activity of certain enzymes.
Biochemical and Physiological Effects
NAM has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of certain proteins, such as cAMP and cGMP, as well as to increase the activity of certain enzymes, such as phosphodiesterase. It has also been found to reduce inflammation and to have an anti-oxidant effect. Additionally, NAM has been found to have an anti-apoptotic effect, which means that it can protect cells from dying.
実験室実験の利点と制限
NAM has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in solution. Additionally, it has a low toxicity, and it is not metabolized by the body. However, NAM does have some limitations for use in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.
将来の方向性
NAM has a wide range of potential future applications. It could be used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system. Additionally, it could be used to study the effects of drugs on cancer cells, as well as to study the effects of drugs on the cardiovascular system. Furthermore, it could be used to study the effects of drugs on the reproductive system, as well as to study the effects of drugs on the endocrine system. Finally, it could be used to study the effects of drugs on the metabolism, as well as to study the effects of drugs on the aging process.
合成法
NAM is synthesized by a process known as palladium-catalyzed N-alkylation. This involves the reaction of an aryl halide with an alkyl halide in the presence of a palladium catalyst. The reaction is carried out at room temperature, and the resulting product is NAM. The reaction is simple, efficient, and can be carried out in a variety of solvents.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-4-3-5-15(10-13)12-24(22,23)19-17-7-6-16-8-9-20(14(2)21)18(16)11-17/h3-7,10-11,19H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWLGHFXFNPYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B6536572.png)











![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)
![2-(4-chlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536670.png)
